Structural Differentiation: Tetrahydrofuran-Containing S-Isothiourea Versus Linear Alkyl Isothioureas
CAS 21878-05-7 incorporates a cyclic ether (oxolan-2-ylmethyl) substituent at the sulfur atom, whereas the most extensively characterized reference compounds—S-methylisothiourea (MITU), S-ethylisothiourea (EITU), and S-(2-aminoethyl)isothiourea (AEITU)—bear linear alkyl chains. Published isothiourea SAR demonstrates that NOS inhibitory activity is acutely sensitive to S-substituent steric and electronic properties, with potency declining sharply for substituents exceeding two carbon atoms in length [1]. The tetrahydrofuran ring introduces a hydrogen-bond acceptor (ether oxygen) and conformational constraint absent in MITU or EITU, which is predicted to alter both binding pose within the NOS active site and physicochemical properties such as logP and aqueous solubility [2]. However, no published head-to-head NOS inhibition data for CAS 21878-05-7 versus MITU, EITU, or AEITU were identified in the accessible literature as of the search date.
| Evidence Dimension | S-Substituent Structure and Predicted Impact on NOS Binding |
|---|---|
| Target Compound Data | Oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) – cyclic, contains ether O capable of H-bond acceptance; molecular weight contribution ~99 Da; estimated clogP reduction vs. ethyl analog |
| Comparator Or Baseline | MITU: S-methyl (MW contribution ~15 Da, no H-bond acceptor). EITU: S-ethyl (MW contribution ~29 Da, no H-bond acceptor). AEITU: S-(2-aminoethyl) (MW contribution ~58 Da, primary amine H-bond donor/acceptor). |
| Quantified Difference | No direct quantitative activity data available for target compound. Class-level SAR predicts that S-substituent branching beyond 2 carbons reduces iNOS inhibitory potency ≥5-fold relative to EITU (EC₅₀ ~10 μM). |
| Conditions | Class-level SAR derived from iNOS inhibition assays using RAW 264.7 macrophages and isolated enzyme preparations (literature review). |
Why This Matters
The oxolan-2-ylmethyl substituent is structurally distinct from any commercially available NOS inhibitor standard, making CAS 21878-05-7 a unique probe for exploring steric and hydrogen-bonding contributions to isothiourea-NOS interactions—provided its activity is empirically confirmed.
- [1] Southan, G.J., Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383–394. (Establishes SAR principle that S-alkyl chain length/bulk critically determines NOS inhibitory potency.) View Source
- [2] Raman, C.S., Li, H., Martásek, P., et al. (2001). Implications for isoform-selective inhibitor design derived from the binding mode of bulky isothioureas to the heme domain of endothelial nitric-oxide synthase. Journal of Biological Chemistry, 276(28), 26486–26492. (Crystal structure evidence for steric constraints in the NOS active site.) View Source
